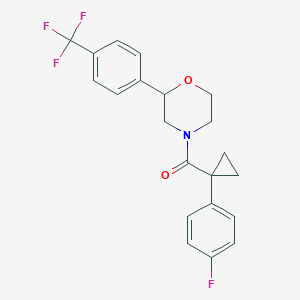
(1-(4-フルオロフェニル)シクロプロピル)(2-(4-(トリフルオロメチル)フェニル)モルホリノ)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a useful research compound. Its molecular formula is C21H19F4NO2 and its molecular weight is 393.382. The purity is usually 95%.
BenchChem offers high-quality (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者らは、様々なインドール誘導体を合成しており、その一部は抗ウイルス活性を示しています。例えば:
- この化合物の構造は、抗HIV研究において関連する可能性を示唆しています。 同様のインドール誘導体が、潜在的な阻害剤として研究されています .
- 例えば、Kasralikar らは、 一連の新規インドリルおよびオキソクロメニルキサンテン誘導体を報告し、抗HIV-1剤としての分子ドッキング研究を実施しました .
- この化合物は、酵素基質相互作用を研究するための生化学研究に応用される可能性があります。 その構造は天然基質を模倣することができ、酵素機構の解明に役立ちます .
抗ウイルス活性
抗HIVの可能性
生化学研究
酵素阻害研究
要約すると、“(1-(4-フルオロフェニル)シクロプロピル)(2-(4-(トリフルオロメチル)フェニル)モルホリノ)メタノン” は、抗ウイルス研究から酵素阻害研究まで、様々な分野で有望です。そのユニークな構造はさらなる調査を促し、研究者は創薬および機構研究におけるその可能性を探求することができます。 🌟 .
生物活性
The compound (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone , often referred to as a fluorinated cyclopropyl morpholino derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- SMILES :
C1CC1(C2=CC=C(C=C2)F)C(=O)N(C3=CC=C(C=C3)C(F)(F)F)CCN4CCCCC4 - Molecular Formula : C19H19F4N1O1
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The following sections detail specific activities observed in research studies.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. The presence of fluorinated phenyl groups enhances lipophilicity, which may improve cellular uptake and bioavailability. In vitro studies have shown that derivatives can inhibit cancer cell proliferation effectively.
- Case Study : A derivative of this compound was tested against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), showing IC50 values in the low micromolar range, indicating potent cytotoxicity.
Antimicrobial Properties
Fluorinated compounds have been noted for their antimicrobial properties. The trifluoromethyl group is particularly effective in enhancing the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Research Findings : In a study assessing the antimicrobial efficacy of various fluorinated compounds, this specific morpholino derivative demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.
Neuroprotective Effects
Certain morpholino derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its neuroprotective effects.
- Mechanism : The compound appears to exert its effects by inhibiting specific enzymes involved in oxidative stress pathways, thereby reducing neuronal apoptosis.
The mechanisms through which (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone exerts its biological effects include:
- Enzyme Inhibition : Interaction with key enzymes such as cyclooxygenases and lipoxygenases.
- Receptor Modulation : Binding to neurotransmitter receptors, influencing synaptic transmission.
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activity Summary
| Activity Type | Target/Pathway | Observed Effect | IC50/EC50 |
|---|---|---|---|
| Antitumor | Various cancer cell lines | Cytotoxicity | ~5 µM |
| Antimicrobial | Bacterial strains | Growth inhibition | 10 µg/mL |
| Neuroprotective | Neuronal cells | Reduced apoptosis | Not specified |
特性
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4NO2/c22-17-7-5-15(6-8-17)20(9-10-20)19(27)26-11-12-28-18(13-26)14-1-3-16(4-2-14)21(23,24)25/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAUKQORZPQLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCOC(C3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














